molecular formula C11H16O3 B14726049 3-(3,4-Dimethylphenoxy)propane-1,2-diol CAS No. 5469-71-6

3-(3,4-Dimethylphenoxy)propane-1,2-diol

Cat. No.: B14726049
CAS No.: 5469-71-6
M. Wt: 196.24 g/mol
InChI Key: RRPWOUKAVFCTKN-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenoxy)propane-1,2-diol is an organic compound with the molecular formula C11H16O3 It is a derivative of phenol and is characterized by the presence of a propane-1,2-diol group attached to a 3,4-dimethylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenoxy)propane-1,2-diol typically involves the reaction of 3,4-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which is subsequently hydrolyzed to yield the desired diol . The reaction conditions generally include:

  • Temperature: Room temperature to 50°C
  • Solvent: Aqueous or organic solvents like ethanol or methanol
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenoxy)propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The diol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the diol to alcohols or other reduced forms.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenoxy)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s diol group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, its phenoxy moiety can participate in hydrophobic interactions, further modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethylphenoxy)propane-1,2-diol is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

5469-71-6

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

3-(3,4-dimethylphenoxy)propane-1,2-diol

InChI

InChI=1S/C11H16O3/c1-8-3-4-11(5-9(8)2)14-7-10(13)6-12/h3-5,10,12-13H,6-7H2,1-2H3

InChI Key

RRPWOUKAVFCTKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CO)O)C

Origin of Product

United States

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